molecular formula C16H19N3O2 B11842417 3-(1-Isopropyl-1,2,3,6-tetrahydropyridin-4-yl)-6-nitro-1H-indole

3-(1-Isopropyl-1,2,3,6-tetrahydropyridin-4-yl)-6-nitro-1H-indole

Cat. No.: B11842417
M. Wt: 285.34 g/mol
InChI Key: ULCXWNOYBKALNO-UHFFFAOYSA-N
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Description

3-(1-Isopropyl-1,2,3,6-tetrahydropyridin-4-yl)-6-nitro-1H-indole is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Isopropyl-1,2,3,6-tetrahydropyridin-4-yl)-6-nitro-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydropyridine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydropyridine ring.

    Attachment of the Indole Core: The indole core is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Nitration: The final step involves the nitration of the indole ring to introduce the nitro group at the 6-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(1-Isopropyl-1,2,3,6-tetrahydropyridin-4-yl)-6-nitro-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.

    Substitution: Reagents like halogens for electrophilic substitution and organometallic reagents for nucleophilic substitution are employed.

Major Products

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or alkylated indole derivatives.

Scientific Research Applications

3-(1-Isopropyl-1,2,3,6-tetrahydropyridin-4-yl)-6-nitro-1H-indole has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-Isopropyl-1,2,3,6-tetrahydropyridin-4-yl)-6-nitro-1H-indole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids.

    Pathways Involved: It can modulate signaling pathways, influence gene expression, or inhibit specific enzymatic activities.

Comparison with Similar Compounds

Similar Compounds

    3-(1-Isopropyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole: Lacks the nitro group, resulting in different chemical properties and biological activities.

    6-Nitro-1H-indole: Lacks the tetrahydropyridine ring, affecting its reactivity and applications.

Uniqueness

3-(1-Isopropyl-1,2,3,6-tetrahydropyridin-4-yl)-6-nitro-1H-indole is unique due to the combination of the tetrahydropyridine ring and the nitro-substituted indole core. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H19N3O2

Molecular Weight

285.34 g/mol

IUPAC Name

6-nitro-3-(1-propan-2-yl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole

InChI

InChI=1S/C16H19N3O2/c1-11(2)18-7-5-12(6-8-18)15-10-17-16-9-13(19(20)21)3-4-14(15)16/h3-5,9-11,17H,6-8H2,1-2H3

InChI Key

ULCXWNOYBKALNO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC(=CC1)C2=CNC3=C2C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

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